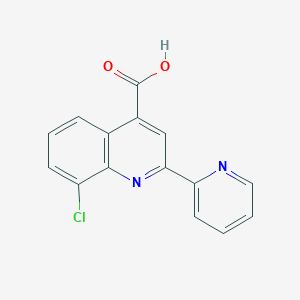

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-11-5-3-4-9-10(15(19)20)8-13(18-14(9)11)12-6-1-2-7-17-12/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYAQQAUIUUNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393957 | |

| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52413-50-0 | |

| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in a wide array of biologically active molecules, and the specific substitutions at the 2, 4, and 8 positions can impart unique pharmacological properties. This guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule, offering a deep dive into the reaction mechanisms, experimental considerations, and detailed protocols to empower researchers in their synthetic endeavors.

Two principal and historically significant named reactions provide the most logical and versatile approaches to the synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid: the Doebner Reaction and the Pfitzinger Synthesis . This guide will explore both methodologies, elucidating the strategic choices behind each synthetic step.

Strategic Approaches to the Quinoline Core: Doebner vs. Pfitzinger

The choice between the Doebner and Pfitzinger reactions hinges on the availability of starting materials and the desired substitution pattern on the quinoline ring.

-

The Doebner Reaction: This is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of our target molecule, this would involve the reaction of 3-chloroaniline , pyridine-2-carbaldehyde , and pyruvic acid . This approach is often favored for its operational simplicity as a one-pot synthesis.[2]

-

The Pfitzinger Synthesis: This reaction provides a route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions.[3][4] To synthesize 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid via this method, the key starting materials would be 6-chloroisatin and 2-acetylpyridine .

The Doebner Reaction Pathway: A Three-Component Assembly

The Doebner reaction offers a convergent and efficient route to the target molecule. The overall transformation is a cascade of reactions that culminate in the formation of the quinoline ring system.

Caption: The Doebner reaction pathway for the synthesis of the target molecule.

Mechanistic Insights

The reaction is initiated by the acid-catalyzed condensation of 3-chloroaniline and pyridine-2-carbaldehyde to form a Schiff base (imine). Pyruvic acid then adds to the imine, and subsequent intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline derivative occurs. The resulting dihydroquinoline intermediate is then oxidized in situ to the aromatic quinoline product. While the traditional Doebner reaction can sometimes suffer from low yields, especially with electron-deficient anilines, modern modifications have improved its efficiency.[5]

Experimental Protocol: A Modified Doebner Synthesis

This protocol is a representative procedure adapted from optimized Doebner reaction conditions for analogous quinoline-4-carboxylic acids.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Chloroaniline | 127.57 | 1.28 g | 10 mmol |

| Pyridine-2-carbaldehyde | 107.11 | 1.07 g | 10 mmol |

| Pyruvic acid | 88.06 | 0.88 g | 10 mmol |

| Ethanol | 46.07 | 50 mL | - |

| Concentrated Sulfuric Acid | 98.08 | catalytic | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1.28 g, 10 mmol) and ethanol (50 mL).

-

Stir the mixture until the aniline is completely dissolved.

-

Carefully add pyridine-2-carbaldehyde (1.07 g, 10 mmol) to the solution.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 0.1 mL).

-

To this mixture, add pyruvic acid (0.88 g, 10 mmol) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure.

-

Add water to the residue and adjust the pH to ~4-5 with a sodium hydroxide solution to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

The Pfitzinger Synthesis Pathway: A Stepwise Construction

The Pfitzinger reaction provides an alternative and equally viable route to the target molecule, starting from 6-chloroisatin and 2-acetylpyridine.[6]

Caption: The Pfitzinger reaction pathway for the synthesis of the target molecule.

Mechanistic Insights

The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 6-chloroisatin to form the corresponding isatinic acid salt. This intermediate then condenses with 2-acetylpyridine to form an enamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid product.[4]

Experimental Protocol: A Representative Pfitzinger Synthesis

This protocol is a generalized procedure based on established Pfitzinger reaction conditions.[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 6-Chloroisatin | 181.58 | 1.82 g | 10 mmol |

| 2-Acetylpyridine | 121.14 | 1.21 g | 10 mmol |

| Potassium Hydroxide (KOH) | 56.11 | 2.81 g | 50 mmol |

| Ethanol (95%) | 46.07 | 50 mL | - |

| Water | 18.02 | 10 mL | - |

| Acetic Acid | 60.05 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.81 g, 50 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

-

Add 6-chloroisatin (1.82 g, 10 mmol) to the basic solution and stir at room temperature for 30 minutes.

-

Add 2-acetylpyridine (1.21 g, 10 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted 2-acetylpyridine.

-

Cool the aqueous layer in an ice bath and acidify to pH 4-5 with glacial acetic acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture for further purification.

Characterization of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on the structure and data from analogous compounds.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. The carboxylic acid proton will appear as a broad singlet downfield (>10 ppm). |

| ¹³C NMR | Signals for the carboxylic acid carbonyl carbon (~165-175 ppm) and aromatic carbons in the range of 110-160 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₉ClN₂O₂). |

Conclusion

The synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid can be effectively achieved through either the Doebner or Pfitzinger reactions. The Doebner reaction offers a convergent one-pot approach, while the Pfitzinger synthesis provides a more stepwise construction. The choice of method will ultimately depend on the availability of starting materials and the specific requirements of the research. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently synthesize this valuable compound for further investigation in drug discovery and development.

References

-

Chemistry of Pfitzinger Synthesis. Scribd. [Link]

-

Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Doebner Reaction. Name Reactions in Organic Synthesis. [Link]

-

Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... | Download Scientific Diagram. ResearchGate. [Link]

-

Pfitzinger reaction - Wikipedia. [Link]

-

Doebner quinoline synthesis | Request PDF. ResearchGate. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. PubMed Central. [Link]

- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ...

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

-

4'-Chloro-2,2':6',2''-terpyridine (128143-89-5). Chemchart. [Link]

-

2-(2-Pyridinyl)-1H-indole (13228-40-5). Chemchart. [Link]

Sources

- 1. 2-(2-Pyridinyl)-1H-indole (13228-40-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

The Enduring Scaffold: A Technical Guide to Quinoline-4-Carboxylic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents with a broad spectrum of biological activities. Among these, the quinoline-4-carboxylic acid scaffold has proven to be a particularly fruitful starting point for the development of novel drugs. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of quinoline-4-carboxylic acid derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

The Synthetic Landscape: Crafting the Quinoline Core

The construction of the quinoline-4-carboxylic acid scaffold is primarily achieved through two classical name reactions: the Pfitzinger reaction and the Doebner reaction. Recent advancements have focused on improving the efficiency, versatility, and environmental friendliness of these methods.

The Pfitzinger Reaction: A Classic Route with Modern Refinements

The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1]

Reaction Mechanism:

The reaction proceeds through the initial base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[1]

Experimental Protocol: Microwave-Assisted Pfitzinger Reaction

This protocol describes a modern, microwave-assisted approach for the synthesis of quinoline-4-carboxylic acid derivatives.[1]

-

In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

-

To this solution, add the appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (10.0 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for 9 minutes.[1]

-

After irradiation, cool the vessel to room temperature and filter the dark solution.

-

Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[1]

Causality in Experimental Choices:

-

Microwave Irradiation: The use of microwave irradiation significantly reduces the reaction time compared to conventional heating, often leading to higher yields and cleaner reactions. This is due to efficient and uniform heating of the reaction mixture.

-

Aqueous Potassium Hydroxide: A strong base like KOH is essential for the initial hydrolysis of the isatin. The use of an aqueous solution is a greener alternative to many organic solvents.

-

Acidification: Acidification of the reaction mixture after completion is crucial to protonate the carboxylate salt and precipitate the final quinoline-4-carboxylic acid product.

The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. This method offers greater flexibility in the introduction of substituents at the 2-position of the quinoline ring.

Experimental Protocol: A General Procedure for the Doebner Reaction

-

To a solution of the substituted aniline (1.0 equiv) in a suitable solvent (e.g., ethanol), add the aldehyde (1.0 equiv) and pyruvic acid (1.0 equiv).

-

The reaction mixture is then typically heated under reflux for several hours.

-

Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

-

Further purification can be achieved by recrystallization.

The Biological Spectrum: Therapeutic Applications of Quinoline-4-Carboxylic Acid Derivatives

The versatility of the quinoline-4-carboxylic acid scaffold is reflected in its diverse range of biological activities. These derivatives have shown significant promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

Anticancer Activity: Targeting Key Cellular Pathways

Quinoline-4-carboxylic acid derivatives have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

2.1.1. Inhibition of Sirtuin 3 (SIRT3)

SIRT3, a mitochondrial deacetylase, is overexpressed in several cancers, including acute myeloid leukemia (AML), and plays a crucial role in promoting tumor cell survival and proliferation.[2][3] Selective inhibition of SIRT3 is a promising therapeutic strategy.[3] A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as potent and selective SIRT3 inhibitors.[2][3]

One notable derivative, designated as P6 , exhibited an IC50 value of 7.2 µM for SIRT3, showing selectivity over SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[2][4] This compound demonstrated potent inhibitory activity against a panel of mixed-lineage leukemia-rearranged (MLLr) leukemic cell lines.[2][4] Further studies revealed that the anticancer effects of P6 are mediated through the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis.[2]

SIRT3 Inhibition and Downstream Effects

Caption: Inhibition of SIRT3 by quinoline-4-carboxylic acid derivatives disrupts mitochondrial metabolism and induces cell cycle arrest, leading to anticancer effects.

2.1.2. Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it an attractive target for cancer therapy. A 2-phenylquinoline-4-carboxylic acid derivative was identified as a STAT3 inhibitor with a Ki value of 17.53 μM.[5] Derivatives of this compound showed potent inhibitory activity and good selectivity, and were able to reduce the STAT3 protein levels in breast cancer cell lines.[5]

Quantitative Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

| P6 | MLLr leukemic cell lines | 7.2 µM | SIRT3 Inhibition | [2][4] |

| 2-phenylquinoline-4-carboxylic acid | - | Ki = 17.53 μM | STAT3 Inhibition | [5] |

| Kynurenic acid and derivatives | Mammary MCF7 | Most remarkable growth inhibition | Not specified | [6] |

| Quinoline-2-carboxylic acid | Cervical HELA | Significant cytotoxicity | Not specified | [6] |

Experimental Protocols for Anticancer Activity Assessment

-

Cell Cycle Analysis via Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

-

Harvest cells and fix them in cold 70% ethanol.[7]

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining buffer containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Incubate the cells to allow for DNA staining.

-

Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.

-

-

Colony Formation Assay: This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.[9][10][11][12][13]

-

Prepare a single-cell suspension of the cancer cells.

-

Seed a low density of cells into culture plates.

-

Treat the cells with various concentrations of the test compound.

-

Incubate the plates for a period of 1-3 weeks to allow for colony formation.

-

Fix and stain the colonies with a dye such as crystal violet.

-

Count the number of colonies in each plate to determine the effect of the compound on cell survival and proliferation.

-

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents. Quinoline-4-carboxylic acid derivatives have a long history as antibacterial agents, with the fluoroquinolones being a prominent example. Research in this area continues to yield novel derivatives with potent activity against a range of bacteria and fungi.

2.2.1. Inhibition of DNA Gyrase

A primary mechanism of action for the antibacterial activity of many quinoline derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[14][15][16][17] By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex and inhibit the re-ligation of the DNA strands, leading to bacterial cell death.[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions for the growth of the microorganism.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. For instance, the presence of an aryl ring at the 2-position has been shown to be beneficial for antibacterial activity. Further modifications of this aryl ring and the carboxylic acid group can lead to enhanced potency and a broader spectrum of activity.

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, quinoline-4-carboxylic acid derivatives have also demonstrated promising antiviral and anti-inflammatory activities.

2.3.1. Antiviral Activity

Certain quinoline-4-carboxylic acid derivatives have shown potent antiviral activity against a range of viruses, including influenza virus.[18][19][20][21][22] For example, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid exhibited moderate anti-influenza virus activity with an EC50 value of 22.94 µM.[19] The proposed mechanism for some of these derivatives involves the inhibition of viral RNA polymerase.[19]

2.3.2. Anti-inflammatory Activity

Several quinoline-4-carboxylic acid derivatives have displayed significant anti-inflammatory properties.[6][23][24] In a study using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, selected quinoline-4-carboxylic acids exerted appreciable anti-inflammatory effects.[6] The proposed mechanism for the anti-inflammatory action of some quinoline derivatives involves the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[24]

Future Perspectives and Conclusion

The quinoline-4-carboxylic acid scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. The synthetic versatility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. While significant progress has been made in understanding the anticancer, antimicrobial, antiviral, and anti-inflammatory potential of these derivatives, further research is needed to fully elucidate their mechanisms of action and to advance the most promising candidates into clinical development. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs across a wide range of diseases.

References

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC. Available at: [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

-

Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. Europe PMC. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Clonogenic Assay. Bio-protocol. Available at: [Link]

-

Mechanism of inhibition of DNA gyrase by quinolone antibacterials: specificity and cooperativity of drug binding to DNA. Biochemistry. Available at: [Link]

-

Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PubMed Central. Available at: [Link]

-

Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

-

DNA Gyrase as a Target for Quinolones. MDPI. Available at: [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH. Available at: [Link]

-

The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

-

1956-1959 Research Article Application of pfitzinger reaction in. JOCPR. Available at: [Link]

-

Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. NIH. Available at: [Link]

-

SIRT3 inhibition causes mitochondrial damage and increases apoptosis in... ResearchGate. Available at: [Link]

-

Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

-

SirT3 suppresses hypoxia inducible factor 1α and tumor growth by inhibiting mitochondrial ROS production. PMC. Available at: [Link]

-

Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. Available at: [Link]

-

Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. ResearchGate. Available at: [Link]

-

STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. MDPI. Available at: [Link]

-

Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

-

SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. Journal of Medicinal Chemistry. Available at: [Link]

-

A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. Available at: [Link]

-

Identification of novel bacterial DNA gyrase inhibitors: An in silico study. PMC. Available at: [Link]

-

Cell Cycle Analysis. Available at: [Link]

-

The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications. Frontiers. Available at: [Link]

-

Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. MDPI. Available at: [Link]

-

Allicin from garlic inhibits the essential bacterial enzyme DNA gyrase, a common target for medical antibiotics. GENAWIF. Available at: [Link]

-

The Soft Agar Colony Formation Assay. PMC. Available at: [Link]

-

Soft Agar Assay for Colony Formation Protocol. Available at: [Link]

-

Development and Effects of Influenza Antiviral Drugs. MDPI. Available at: [Link]

-

Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allicin from garlic inhibits the essential bacterial enzyme DNA gyrase, a common target for medical antibiotics – GENAWIF – Society for Natural Compound- and Drug Research [genawif.com]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid: Synthesis, History, and Scientific Context

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Modern Drug Discovery

The quinoline core is a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic bioactive molecules.[1][2] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1] Among these, the quinoline-4-carboxylic acid moiety is of particular significance, serving as a key pharmacophore in numerous therapeutic agents.[2] This guide focuses on a specific, highly functionalized derivative: 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid .

The strategic placement of a chloro group at the 8-position, a pyridinyl substituent at the 2-position, and a carboxylic acid at the 4-position creates a molecule with a unique electronic and steric profile, suggesting its potential as a versatile intermediate in the synthesis of novel therapeutic agents. This document provides an in-depth exploration of its historical context, plausible synthetic routes based on established named reactions, and its potential significance for researchers in drug development.

Historical Context: The Legacy of Pfitzinger and Doebner

While a singular "discovery" paper for 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is not readily apparent in the historical literature, its existence as a commercially available compound (CAS 52413-50-0) is a testament to the enduring legacy of two foundational named reactions in quinoline synthesis: the Pfitzinger reaction and the Doebner reaction.

The Pfitzinger reaction , first reported by Wilhelm Pfitzinger in the late 19th century, is a robust method for the synthesis of quinoline-4-carboxylic acids from isatins (or their derivatives) and carbonyl compounds under basic conditions.[3] The versatility of this reaction allows for the introduction of a wide range of substituents onto the quinoline ring, dictated by the choice of the starting isatin and carbonyl compound.

The Doebner reaction , discovered by Oskar Doebner, offers an alternative and powerful three-component approach, combining an aromatic amine, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid scaffold.[4] This one-pot synthesis is highly valued for its efficiency and the ability to generate molecular diversity.

The synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid can be logically envisioned through either of these classical reactions, a concept that will be explored in detail in the following sections.

Synthetic Pathways and Methodologies

The synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid can be approached through two primary and historically significant routes. The choice between the Pfitzinger and Doebner reactions often depends on the availability and reactivity of the starting materials.

The Pfitzinger Reaction: A Plausible Synthetic Route

The Pfitzinger reaction provides a direct and efficient method for the construction of the target molecule. This approach involves the base-catalyzed condensation of 5-chloroisatin with 2-acetylpyridine.

The reaction proceeds through a series of well-established steps:

-

Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in 5-chloroisatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate.

-

Imine/Enamine Formation: The carbonyl group of 2-acetylpyridine condenses with the amino group of the ring-opened intermediate to form an imine, which then tautomerizes to the more stable enamine.

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic product, 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.

This protocol is based on established procedures for analogous Pfitzinger reactions.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroisatin (1.0 eq) and potassium hydroxide (5.0 eq) in a mixture of ethanol and water.

-

Addition of Carbonyl Compound: To the stirred solution, add 2-acetylpyridine (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until a precipitate is formed (typically around pH 5).

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the pure 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.

The Doebner Reaction: A Three-Component Approach

The Doebner reaction offers a convergent one-pot synthesis of the target molecule from readily available starting materials: 2-chloroaniline, pyridine-2-carbaldehyde, and pyruvic acid.

The mechanism of the Doebner reaction involves the following key steps:

-

Schiff Base Formation: The reaction initiates with the condensation of 2-chloroaniline and pyridine-2-carbaldehyde to form an N-arylimine (Schiff base).

-

Michael-type Addition: Pyruvic acid, which can exist in equilibrium with its enol tautomer, undergoes a Michael-type addition to the imine.

-

Cyclization and Oxidation: The resulting adduct undergoes an intramolecular electrophilic cyclization onto the aromatic ring. The dihydroquinoline intermediate is then oxidized in situ to the final aromatic quinoline product. A second molecule of the Schiff base can act as the hydrogen acceptor in this oxidation step.

This protocol is adapted from general procedures for the Doebner reaction.[1][5]

-

Reaction Setup: In a round-bottom flask, combine 2-chloroaniline (1.0 eq), pyridine-2-carbaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol and then with diethyl ether. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/DMF) to yield pure 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.

Characterization of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

While a dedicated publication with the complete characterization data for this specific molecule is not available, the expected analytical data can be inferred from analogous compounds and general spectroscopic principles.

| Property | Expected Value/Observation |

| Appearance | Likely a pale yellow to off-white solid. |

| Melting Point | Expected to be relatively high, likely above 200 °C, characteristic of rigid, aromatic carboxylic acids. |

| Molecular Formula | C₁₅H₉ClN₂O₂ |

| Molecular Weight | 284.70 g/mol |

Spectroscopic Analysis

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline and pyridine rings. A broad singlet for the carboxylic acid proton would likely appear at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be in the range of δ 165-175 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong absorption for the C=O stretch (around 1700-1730 cm⁻¹), and characteristic peaks for C=C and C=N stretching in the aromatic rings (around 1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Potential Applications and Future Directions

The structural motifs present in 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid suggest its potential as a valuable building block in medicinal chemistry. The quinoline-4-carboxylic acid core is a known pharmacophore with a wide range of biological activities.[6] The presence of the pyridinyl group can enhance metal-chelating properties and provide additional hydrogen bonding interactions with biological targets. The chloro substituent can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This compound could serve as a key intermediate for the synthesis of more complex molecules with potential applications as:

-

Anticancer Agents: Many quinoline derivatives exhibit antitumor activity.[6]

-

Antimicrobial Agents: The quinoline scaffold is the basis for several antibacterial and antimalarial drugs.[1]

-

Enzyme Inhibitors: The carboxylic acid and heterocyclic nitrogen atoms can act as key binding groups for various enzyme active sites.

Further research into the biological activities of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid and its derivatives is warranted to fully explore its therapeutic potential.

Conclusion

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid stands as a testament to the power and versatility of classical organic reactions like the Pfitzinger and Doebner syntheses. While its specific discovery story may not be prominently documented, its chemical structure places it firmly within a class of compounds of high interest to medicinal chemists and drug development professionals. The plausible synthetic routes outlined in this guide provide a practical framework for its preparation, and its structural features suggest a rich potential for future exploration in the quest for novel therapeutic agents.

References

-

Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Zhang, Y., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

-

Nakamura, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12795-12804. [Link]

-

Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(4), 465-479. [Link]

-

PubChem. (n.d.). 8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid: An In-depth Technical Guide

Introduction

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, incorporating both quinoline and pyridine moieties, makes it a compelling scaffold for the development of novel therapeutic agents and functional materials. The electronic properties and potential for intermolecular interactions are heavily influenced by the substituent pattern: the electron-withdrawing chloro and carboxylic acid groups, and the coordinating pyridinyl group.

A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for quality control in synthetic processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation and purity assessment of such molecules.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not only the predicted data but also a detailed rationale for the interpretation of the spectra and field-proven experimental protocols for data acquisition. The insights provided herein are grounded in fundamental spectroscopic principles and data from structurally analogous compounds.

Molecular Structure

The structural framework of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, with the IUPAC numbering convention for the quinoline and pyridine rings, is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample.[1]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is predicated on its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (like the carboxylic acid proton).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Number of scans: 16-32

-

Relaxation delay (D1): 2 seconds[1]

-

Pulse width: 90°

-

Acquisition time: ~4 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~14.0 - 15.0 | br s | 1H | COOH | The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet due to hydrogen bonding and exchange with any trace water in the solvent. |

| ~8.8 - 9.0 | d | 1H | H6' | The proton ortho to the pyridine nitrogen is typically the most deshielded proton in the pyridine ring. |

| ~8.6 - 8.8 | d | 1H | H3' | This proton is in a deshielding environment due to the adjacent nitrogen and the quinoline ring. |

| ~8.4 - 8.6 | s | 1H | H3 | The proton at the 3-position of the quinoline ring is a singlet and is deshielded by the adjacent nitrogen and the carboxylic acid group. |

| ~8.2 - 8.4 | d | 1H | H5 | This proton is part of the quinoline ring system and is deshielded by the aromatic currents. |

| ~8.0 - 8.2 | t | 1H | H4' | The proton at the 4'-position of the pyridine ring will appear as a triplet due to coupling with H3' and H5'. |

| ~7.8 - 8.0 | d | 1H | H7 | This proton is ortho to the chloro-substituted carbon and will be influenced by its electron-withdrawing effect. |

| ~7.6 - 7.8 | t | 1H | H6 | This proton is part of the quinoline ring and will appear as a triplet due to coupling with H5 and H7. |

| ~7.4 - 7.6 | t | 1H | H5' | This proton is part of the pyridine ring and will appear as a triplet. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale for Prediction |

| ~168 | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |

| ~155 | C2' | The carbon atom of the pyridine ring attached to the quinoline ring. |

| ~152 | C2 | The carbon atom of the quinoline ring attached to the pyridine ring. |

| ~150 | C6' | The carbon atom ortho to the pyridine nitrogen. |

| ~148 | C8a | A quaternary carbon in the quinoline ring adjacent to the nitrogen. |

| ~145 | C4 | The carbon bearing the carboxylic acid group. |

| ~138 | C4' | A carbon in the pyridine ring. |

| ~135 | C8 | The carbon bearing the chloro substituent, deshielded by the halogen. |

| ~130 | C6 | A methine carbon in the quinoline ring. |

| ~128 | C4a | A quaternary carbon in the quinoline ring. |

| ~126 | C5 | A methine carbon in the quinoline ring. |

| ~125 | C5' | A methine carbon in the pyridine ring. |

| ~124 | C7 | A methine carbon in the quinoline ring. |

| ~122 | C3' | A methine carbon in the pyridine ring. |

| ~118 | C3 | A methine carbon in the quinoline ring. |

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum is expected to show nine distinct signals in the aromatic region, corresponding to the nine protons on the heterocyclic rings, in addition to a broad singlet for the carboxylic acid proton at a very downfield chemical shift. The protons on the pyridine ring and the quinoline ring will have characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming these assignments by revealing proton-proton and proton-carbon correlations, respectively.[2]

The ¹³C NMR spectrum is predicted to display 15 signals, corresponding to the 15 carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their position on the aromatic rings. The carbonyl carbon of the carboxylic acid will be the most deshielded signal. The carbons attached to the nitrogen atoms and the chloro substituent will also appear at downfield chemical shifts. The number of signals in a ¹³C NMR spectrum can confirm the symmetry of the molecule; in this case, the lack of symmetry results in a distinct signal for each carbon atom.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: No specific sample preparation is required for solid samples when using an ATR accessory.[4]

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.[5]

-

Place a small amount of the solid sample directly onto the ATR crystal.[5]

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[4][5]

-

-

Data Acquisition:

-

Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Rationale for Prediction |

| 3300 - 2500 | Broad | O-H stretch | The carboxylic acid O-H stretching vibration is characteristically broad due to strong hydrogen bonding. |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the quinoline and pyridine rings. |

| ~1720 - 1690 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid is a strong and sharp absorption.[6] |

| ~1610, 1580, 1500, 1450 | Medium to Strong | C=C and C=N stretches | Aromatic ring stretching vibrations from both the quinoline and pyridine rings. |

| ~1320 - 1210 | Medium | C-O stretch | The C-O single bond stretch of the carboxylic acid group. |

| ~900 - 650 | Medium to Strong | Aromatic C-H out-of-plane bend | These bands are characteristic of the substitution pattern on the aromatic rings. |

| ~800 - 700 | Medium | C-Cl stretch | The carbon-chlorine stretching vibration typically appears in this region. |

Interpretation of IR Spectrum

The IR spectrum of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad band in the region of 3300-2500 cm⁻¹ due to the O-H stretch, and a strong, sharp band around 1700 cm⁻¹ for the C=O stretch, would be definitive for the presence of the carboxylic acid functionality. The presence of multiple bands in the 1610-1450 cm⁻¹ region confirms the aromatic nature of the quinoline and pyridine rings. The C-Cl stretch, while present, may be more difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[7]

-

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.

-

-

Instrument Parameters (for a typical ESI-MS system):

-

Ionization Mode: ESI, both positive and negative ion modes should be run.

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas (N₂): ~30-50 psi

-

Drying Gas (N₂): 5-10 L/min

-

Drying Gas Temperature: 300-350 °C

-

Mass Range: m/z 50-500

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

-

Examine the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

-

For tandem MS (MS/MS) experiments, the molecular ion is isolated and fragmented to provide further structural information.

-

Predicted Mass Spectrometry Data

-

Molecular Weight: 284.03 g/mol (for the most abundant isotopes, ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)

-

Positive Ion Mode (ESI⁺):

-

[M+H]⁺: m/z 285.04 (and m/z 287.04 for the ³⁷Cl isotope)

-

Major Fragments:

-

m/z 241.05 ([M+H - CO₂]⁺) - Loss of carbon dioxide from the protonated molecule.

-

m/z 239.04 ([M+H - H₂O - CO]⁺) - Loss of water and carbon monoxide.

-

-

-

Negative Ion Mode (ESI⁻):

-

[M-H]⁻: m/z 283.02 (and m/z 285.02 for the ³⁷Cl isotope)

-

Major Fragments:

-

m/z 239.04 ([M-H - CO₂]⁻) - Loss of carbon dioxide from the deprotonated molecule.

-

-

Predicted Fragmentation Pathway (Positive Ion Mode)

Caption: Predicted fragmentation of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid in ESI⁺-MS.

Interpretation of Mass Spectrum

The mass spectrum will provide the molecular weight of the compound, which is a critical piece of information for its identification. The presence of a chlorine atom will be readily confirmed by the characteristic isotopic pattern of the molecular ion, with two peaks separated by 2 m/z units and an intensity ratio of approximately 3:1.[6][8]

In positive ion ESI-MS, the molecule is expected to be readily protonated, likely at one of the nitrogen atoms. The most common fragmentation pathway for quinoline carboxylic acids involves the loss of the carboxylic acid group, either as CO₂ or as H₂O and CO.[6][8] In negative ion mode, the deprotonated molecule will be observed, and a facile loss of CO₂ is also expected. Tandem mass spectrometry (MS/MS) experiments would be highly beneficial to further probe the fragmentation pathways and confirm the connectivity of the molecule.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data and interpretations presented in this guide serve as a robust framework for researchers to analyze their experimental results, ensuring the correct structural assignment and purity of this important chemical entity. The provided protocols are based on standard practices and can be adapted to specific laboratory instrumentation and requirements.

References

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

DB Infotech. (2023, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003).

- Ghahremanpour, M. M., Zare, K., & Moosavi-Movahedi, A. A. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Mishra, A., & Kumar, A. (2018). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 56(10), 957-964.

- Gebreab, Y. T., & Tadesse, S. (2015).

- Reyes, F. M., & Larive, C. K. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. The Journal of Physical Chemistry C, 121(48), 26866-26875.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Arjunan, V., Santhanam, R., & Mohan, S. (2013). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 4(5), 45-56.

- Džogan, O., & Vystrčil, A. (1988). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 42(4), 539-546.

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

- DeLuca, R. J., & Flashinski, M. S. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1784–1787.

-

ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

-

University of Regensburg. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Retrieved from [Link]

- Adams, N. D., Chakravarty, S., & Guttman, M. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0298132.

- Schalley, C. A. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 268-283.

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

LCGC International. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2022, November 22). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

PubMed. (n.d.). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Retrieved from [Link]

-

Timothy Siniscalchi. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]

-

RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

NIH. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

PubMed. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. agilent.com [agilent.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chempap.org [chempap.org]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS No. 52413-50-0). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested methodologies to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Compound Profile and Hazard Identification

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound with a molecular formula of C15H9ClN2O2.[1][2] Its structure, featuring a chlorinated quinoline core linked to a pyridine ring and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. However, this structural complexity also necessitates a thorough understanding of its potential hazards.

GHS Classification and Associated Risks

Based on available safety data, 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Table 1: GHS Classification for 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.[3]

While the primary classification points to oral toxicity, analogous structures containing the quinoline carboxylic acid moiety are known to cause skin and eye irritation, as well as respiratory tract irritation.[4][5][6][7] Therefore, a conservative approach that accounts for these potential hazards is imperative for safe handling.

Expert Insight: The presence of a halogenated aromatic system and a carboxylic acid group suggests that the compound may act as a skin and eye irritant. Halogenated organic compounds can also pose long-term health risks, warranting careful handling to minimize exposure.[8]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following workflow provides a self-validating system to ensure all safety aspects are considered.

Caption: Risk Assessment and Mitigation Workflow for Handling 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.

| Body Part | Protection | Standard | Rationale |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | ANSI/ISEA 105 | Prevents skin contact and potential irritation. Double gloving is recommended for prolonged handling.[9] |

| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 | Protects against splashes and airborne particles.[9] |

| Body | Laboratory coat | Prevents contamination of personal clothing. | |

| Respiratory | Use in a certified chemical fume hood | As a powdered substance, inhalation of dust should be avoided. A fume hood provides adequate ventilation.[4][5] |

Table 2: Recommended Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

Handling Protocol

-

Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have a designated waste container and a spill kit readily available.

-

Weighing:

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

-

Use a disposable weighing boat to avoid cross-contamination.

-

Handle the compound with a spatula. Avoid creating dust clouds.

-

-

Dissolving:

-

Add the solid compound to the solvent slowly.

-

If sonication is required, ensure the vessel is securely capped.

-

If heating is necessary, use a controlled heating mantle and a condenser to prevent solvent evaporation and potential release of the compound.

-

-

Post-Handling:

Storage Protocol

-

Temperature: Store in a cool, dry place, with a recommended temperature of 2-8°C.[3]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][5]

-

Location: Store in a designated area for toxic or hazardous chemicals, away from incompatible materials.

-

Inventory: Maintain an accurate inventory of the compound to track its usage and age.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

Table 3: First Aid Procedures.

Spill Response

A chemical spill should be treated with caution and managed according to a pre-defined plan.

Caption: Decision Tree for Spill Response.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

-

Solid Waste: Collect any solid waste, including contaminated weighing boats and gloves, in a clearly labeled, sealed container.

-

Liquid Waste: Solutions containing 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid should be collected in a designated, labeled waste container for halogenated organic waste.

-

Disposal Route: All waste must be disposed of through an approved hazardous waste disposal program, in accordance with local, state, and federal regulations.[4]

Conclusion

While 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a valuable tool in scientific research, its potential hazards necessitate a diligent and informed approach to safety. By understanding its chemical properties, implementing robust risk assessment and mitigation strategies, and adhering to the detailed protocols outlined in this guide, researchers can handle this compound with confidence and ensure a safe laboratory environment.

References

-

Braun Research Group. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

-

Vanderbilt University Environmental Health and Safety. Chemical Safety Protocol for Halogenated Solvents. Retrieved from [Link]

-

MolecularInfo. 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid molecular information. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. aaronchem.com [aaronchem.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Unlocking the Therapeutic Potential of Quinolines: A Technical Guide to Theoretical Studies and Computational Modeling

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its versatile structure has given rise to a vast array of compounds with a broad spectrum of therapeutic applications, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities.[1][2][3][4] The enduring appeal of the quinoline scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4][5] As the quest for novel and more effective therapeutic agents continues, computational modeling and theoretical studies have emerged as indispensable tools for accelerating the design and development of next-generation quinoline-based drugs.[4][6][7][8]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core theoretical and computational methodologies employed in the study of quinoline derivatives. By delving into the causality behind experimental choices and providing field-proven insights, this guide aims to empower researchers to harness the full potential of computational chemistry in their exploration of this remarkable heterocyclic system.

Pillar I: Quantum Chemical Investigations of Quinolines

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic electronic properties of quinoline derivatives, providing fundamental insights into their structure, reactivity, and potential biological activity. Density Functional Theory (DFT) has become the workhorse for such investigations due to its favorable balance of accuracy and computational cost.[9][10]

The Rationale Behind Method Selection: DFT Functionals and Basis Sets

The choice of a DFT functional and basis set is a critical decision that directly impacts the quality of the calculated results. For quinoline systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed as it has been shown to provide reliable geometries and electronic properties for a wide range of organic molecules.[9][11] This functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals.

The selection of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is equally important. The Pople-style basis set, 6-311+G(d,p), is a common and robust choice for studies on quinoline derivatives.[2][11] The "6-311" indicates a triple-zeta quality basis set, providing a flexible description of the valence electrons. The "+G" signifies the addition of diffuse functions, which are crucial for accurately describing anions and systems with lone pairs, such as the nitrogen atom in the quinoline ring. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of the electron density distribution in response to the molecular environment.

Key Quantum Chemical Descriptors and Their Significance

Quantum chemical calculations yield a wealth of information that can be used to predict the behavior of quinoline derivatives. Some of the most important descriptors include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability.[11][12]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule.[9][12] Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For quinolines, the nitrogen atom and any electronegative substituents are often associated with negative MEP, highlighting their importance in intermolecular interactions.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness.[9] These descriptors provide a quantitative measure of a molecule's overall reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including hyperconjugative interactions and charge delocalization.[9][10] This can be particularly useful for understanding the influence of substituents on the electronic properties of the quinoline ring.

Experimental Protocol: Geometry Optimization and Frequency Calculation of a Quinoline Derivative

The following protocol outlines the typical steps for performing a geometry optimization and frequency calculation for a substituted quinoline using a computational chemistry software package:

-

Molecule Building: Construct the 3D structure of the quinoline derivative of interest using the software's molecular builder.

-

Method Selection:

-